molecular formula C13H13FN2O2S B2425880 4-amino-N-[(4-fluorophenyl)methyl]benzene-1-sulfonamide CAS No. 928001-76-7

4-amino-N-[(4-fluorophenyl)methyl]benzene-1-sulfonamide

Cat. No.: B2425880
CAS No.: 928001-76-7
M. Wt: 280.32
InChI Key: HTVGDQJVTSQIBO-UHFFFAOYSA-N
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Mechanism of Action

Target of Action

The primary target of 4-amino-N-[(4-fluorophenyl)methyl]benzene-1-sulfonamide is Carbonic Anhydrase 2 . Carbonic anhydrases are a family of enzymes that catalyze the rapid conversion of carbon dioxide to bicarbonate and protons, a reaction that occurs rather slowly in the absence of a catalyst.

Preparation Methods

The synthesis of 4-amino-N-[(4-fluorophenyl)methyl]benzene-1-sulfonamide typically involves the following steps:

Chemical Reactions Analysis

4-amino-N-[(4-fluorophenyl)methyl]benzene-1-sulfonamide undergoes various chemical reactions, including:

Scientific Research Applications

Comparison with Similar Compounds

4-amino-N-[(4-fluorophenyl)methyl]benzene-1-sulfonamide can be compared with other sulfonamide derivatives, such as:

These compounds share similar mechanisms of action but differ in their specific applications and chemical structures, highlighting the uniqueness of this compound in terms of its fluorophenyl group and specific biological activities.

Biological Activity

4-amino-N-[(4-fluorophenyl)methyl]benzene-1-sulfonamide, commonly referred to as AFMB, is a sulfonamide compound with significant potential in medicinal chemistry. Its molecular formula is C13H13FN2O2S, and it has a molecular weight of 280.32 g/mol. This compound is characterized by its unique structural features, which contribute to its biological activity, particularly its antibacterial and antifungal properties.

The primary mechanism through which this compound exerts its biological effects is by inhibiting bacterial folic acid synthesis. This inhibition is crucial for bacterial growth and replication, positioning this compound as a potential antimicrobial agent. Moreover, molecular docking studies suggest that AFMB may interact with various biological targets, including enzymes involved in bacterial metabolism and replication processes .

Antimicrobial Properties

Sulfonamides like AFMB are well-known for their antimicrobial properties. Initial studies indicate that AFMB exhibits both antibacterial and antifungal activities, although comparative efficacy data against other sulfonamides remains limited. The compound's structural characteristics may enhance its binding affinity to target proteins, further influencing its biological activity .

Cardiovascular Effects

Recent research has explored the effects of related benzenesulfonamide derivatives on cardiovascular parameters. For instance, studies using isolated rat heart models showed that certain derivatives could significantly decrease perfusion pressure and coronary resistance. These findings suggest that compounds similar to AFMB might interact with biomolecules regulating blood pressure, potentially through calcium channel modulation .

Pharmacokinetic Considerations

Understanding the pharmacokinetics of AFMB is essential for evaluating its biological activity. Theoretical models have been employed to assess parameters such as absorption, distribution, metabolism, and excretion (ADME). These studies provide insights into the compound's permeability and bioavailability, which are critical for its therapeutic applications .

Study on Antimicrobial Efficacy

A study conducted by Dabbagh et al. synthesized various 4-substituted diazobenzenesulfonamides and evaluated their binding affinities to carbonic anhydrases (CAs). It was found that these compounds exhibited significantly higher binding affinities compared to traditional sulfonamides, indicating a promising avenue for developing more effective antimicrobial agents .

Cardiovascular Impact Study

In another investigation focusing on the cardiovascular effects of benzenesulfonamide derivatives, researchers reported that certain compounds could effectively modulate perfusion pressure in isolated rat hearts. These results highlight the potential of AFMB and its derivatives in influencing cardiovascular health through biochemical interactions .

Comparative Analysis of Similar Compounds

Compound NameMolecular FormulaMolecular WeightBiological Activity
This compoundC13H13FN2O2S280.32 g/molAntibacterial, antifungal
4-(2-aminoethyl)-benzenesulfonamideC10H14N2O2S226.30 g/molDecreases perfusion pressure
2-hydrazinocarbonyl-benzenesulfonamideC7H10N4O2S198.25 g/molAntimicrobial

Properties

IUPAC Name

4-amino-N-[(4-fluorophenyl)methyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13FN2O2S/c14-11-3-1-10(2-4-11)9-16-19(17,18)13-7-5-12(15)6-8-13/h1-8,16H,9,15H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTVGDQJVTSQIBO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=CC=C1CNS(=O)(=O)C2=CC=C(C=C2)N)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13FN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

280.32 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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